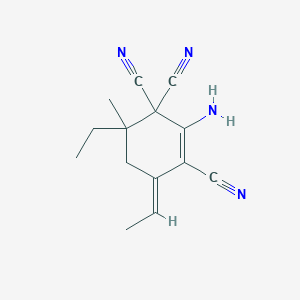
(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile is a complex organic compound with a unique structure It features a cyclohexene ring with multiple substituents, including amino, ethyl, ethylidene, methyl, and tricarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile: can be compared with other cyclohexene derivatives that have similar substituents.
Cyclohexene-1,1,3-tricarbonitrile: A simpler analog with fewer substituents.
2-amino-6-ethylcyclohexene: Lacks the ethylidene and tricarbonitrile groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65050-52-4 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C14H16N4/c1-4-10-6-13(3,5-2)14(8-16,9-17)12(18)11(10)7-15/h4H,5-6,18H2,1-3H3/b10-4+ |
InChI Key |
RNEIFOKJVYECPL-ONNFQVAWSA-N |
Isomeric SMILES |
CCC1(C/C(=C\C)/C(=C(C1(C#N)C#N)N)C#N)C |
Canonical SMILES |
CCC1(CC(=CC)C(=C(C1(C#N)C#N)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


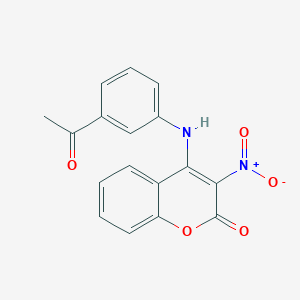
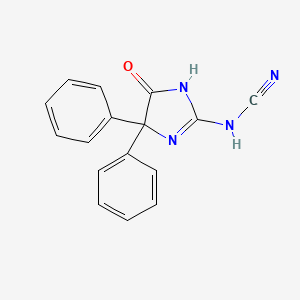

![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)

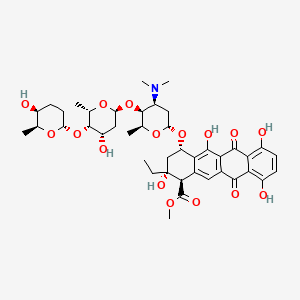

![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
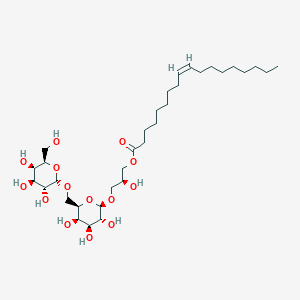
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
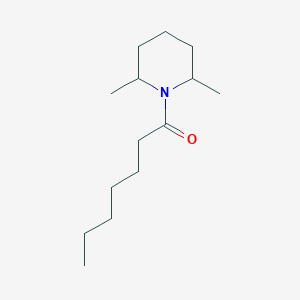
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
